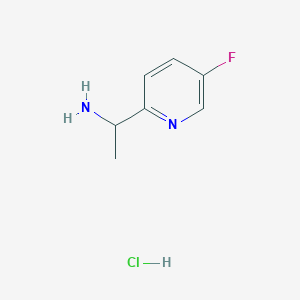

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSNHILBBHFTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Guide to 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

[1]

Executive Summary & Chemical Identity

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral building block extensively employed in modern medicinal chemistry. It serves as a bioisostere for

This guide details the chemical properties, synthesis pathways, and handling protocols for this compound, specifically designed for drug development workflows.

Chemical Identification Data

| Property | Detail |

| IUPAC Name | 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride |

| Common Name | 1-(5-Fluoro-2-pyridyl)ethylamine HCl |

| CAS Number (R-isomer) | 1202070-39-0 |

| CAS Number (S-isomer) | 1956436-47-7 |

| Molecular Formula | C |

| Molecular Weight | 176.62 g/mol |

| SMILES (Free Base) | Cc1ccc(F)cn1 (R-isomer) |

| Appearance | Pale-yellow to yellow-brown solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Structural Logic & Reactivity Profile

Understanding the electronic environment of this molecule is crucial for predicting its behavior in synthesis and biological systems.

The Fluorine Effect (C5 Position)

The fluorine atom at the 5-position is not merely a substituent; it is a metabolic blocker.

-

Metabolic Stability: The C5 position of the pyridine ring is electronically enriched and prone to oxidative metabolism (e.g., by CYP450). Fluorine substitution blocks this site, significantly extending the half-life of the parent drug.

-

Electronic Modulation: Fluorine is highly electronegative (

), exerting a strong inductive withdrawing effect (-I). This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to unsubstituted pyridine.

The Pyridine Nitrogen (N1)

-

H-Bond Acceptor: Unlike the phenyl ring in benzylamine analogs, the pyridine nitrogen acts as a hydrogen bond acceptor, potentially improving potency by engaging hinge regions in kinase targets.

-

Basicity: The estimated pKa of the pyridine nitrogen is ~2.5–3.0 (lowered from 5.2 by the F-substituent). The exocyclic primary amine has a pKa of ~9.0–9.5.

Reactivity Diagram

The following diagram illustrates the core reactivity nodes and their implications for drug design.

Figure 1: Reactivity and functional logic of the scaffold.

Synthesis Methodologies

Two primary routes are dominant in the industry: Biocatalytic Transamination (Green/Scale-up preferred) and Chemical Auxiliary Synthesis (Lab-scale/R&D preferred).

Route A: Biocatalytic Transamination (Scale-Up)

This route uses ω-Transaminases to convert the ketone precursor directly to the chiral amine with high enantiomeric excess (>99% ee).

-

Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (CAS: 84331-14-6).

-

Catalyst: Vibrion fluvialis Amine Transaminase (Vf-ATA) or engineered variants.

-

Amine Donor: Isopropylamine or Alanine.

Route B: Ellman's Auxiliary (Lab Scale)

For rapid R&D access without enzyme screening, the Ellman sulfinamide method is the gold standard.

Step-by-Step Protocol:

-

Condensation: React 1-(5-Fluoropyridin-2-yl)ethanone with (R)-tert-butanesulfinamide in the presence of Ti(OEt)

(Lewis Acid) in THF. -

Reduction: Cool to -48°C and add NaBH

(or L-Selectride for higher dr).-

Selectivity: The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.

-

-

Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group and precipitate the amine hydrochloride salt.

Figure 2: Comparison of Biocatalytic and Chemical Synthesis Routes.

Handling, Stability & Safety (SDS Summary)

This compound is an HCl salt, rendering it hygroscopic. Strict moisture control is required to maintain stoichiometry and weight accuracy.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Handling Protocol

-

Atmosphere: Store under inert gas (Nitrogen or Argon).

-

Desiccation: Keep in a desiccator. The salt will absorb atmospheric water, turning into a sticky gum, which complicates weighing.

-

Re-crystallization: If the solid becomes gummy, recrystallize from Isopropanol/Ethanol .

Self-Validating Quality Control Protocol

To ensure experimental success, the enantiomeric purity must be verified before use in subsequent steps.

Chiral HPLC Method (Standard Validation)

-

Column: Daicel Crownpak CR(+) (Specific for primary amines).

-

Mobile Phase: Perchloric acid (pH 1.5) in Water / Methanol (85:15).

-

Note: The Crownpak column utilizes a crown ether chiral selector that complexes the ammonium ion. Low pH is critical to ensure the amine is fully protonated.

-

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Validation Logic: Inject the racemate first to establish separation. The (R)-isomer typically elutes differently than the (S)-isomer due to the specific host-guest interaction with the crown ether.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is often used to replace:

-

1-Phenylethanamine: To lower lipophilicity (LogP) and block para-position metabolism.

-

1-(Pyridin-2-yl)ethanamine: To block the oxidation of the pyridine ring at the 5-position.

Case Study Context: Kinase Inhibitors

In the development of JAK2 or ALK inhibitors, the 1-(5-fluoropyridin-2-yl)ethanamine moiety is frequently employed as the solvent-exposed "tail."

-

Mechanism: The chiral amine forms an amide bond with the core scaffold. The methyl group directs the vector of the pyridine ring, positioning the fluorine to interact with specific hydrophobic pockets or simply to occlude metabolic enzymes.

References

-

Fluorochem. (2024). Product Sheet: (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet (SDS) for CAS 1202070-39-0. Retrieved from

- Mathew, S. et al. (2016). "Transaminase mediated synthesis of chiral amines." Green Chemistry.

- Ellman, J. A. et al. (2002). " -tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Standard protocol for Route B).

Technical Monograph: 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

The following technical guide is structured to serve as a definitive reference for the chemical entity 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride . It synthesizes physicochemical data, synthetic methodologies, and medicinal chemistry applications into a cohesive monograph.

A Pivotal Chiral Scaffold for Kinase & GPCR Ligand Design

Executive Summary & Chemical Identity

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value fluorinated heterocyclic building block. It is widely utilized in modern drug discovery to introduce chirality and modulate physicochemical properties (LogD, pKa) in lead optimization. The scaffold functions as a bioisostere for 1-(4-fluorophenyl)ethanamine, offering improved aqueous solubility and metabolic stability due to the pyridine nitrogen and the strategic 5-fluorine substitution.

Chemical Identifiers & Properties

The compound exists in racemic and enantiopure forms. The (R)-enantiomer is the most frequently cited pharmacophore in patent literature for kinase inhibitors.

| Property | Data |

| Systematic Name | 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride |

| Molecular Formula | C₇H₉FN₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 176.62 g/mol |

| (R)-Enantiomer CAS | 1202070-39-0 (HCl Salt) |

| Racemic CAS | 1065267-33-5 (HCl Salt) |

| (S)-Free Base CAS | 905587-15-7 |

| Appearance | Pale yellow to off-white hygroscopic solid |

| Solubility | High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes |

Medicinal Chemistry Rationale

The selection of this scaffold over its non-fluorinated or phenyl analogs is driven by three critical medicinal chemistry principles.

Metabolic Blocking (The Fluorine Effect)

The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism (similar to the para-position of a phenyl ring). Substitution with fluorine—a small, highly electronegative atom—blocks Cytochrome P450-mediated oxidation at this site without imposing significant steric penalties. This extends the in vivo half-life (t1/2) of the parent drug.

Pyridine as a Bioisostere

Replacing a phenyl ring with a pyridine ring reduces the overall lipophilicity (LogP) of the molecule. The pyridine nitrogen lone pair can also serve as a hydrogen bond acceptor, potentially engaging specific residues (e.g., hinge region amino acids in kinases) that a phenyl ring cannot.

Chiral Target Engagement

The α-methylbenzylamine motif is a privileged substructure. The chiral center at the benzylic (pyridylic) position directs the vector of the amine, often locking the ligand into a bioactive conformation. The (R)-configuration is frequently preferred in kinase inhibitors to match the spatial constraints of the ATP-binding pocket.

Figure 1: Decision matrix for selecting the fluoropyridine scaffold in lead optimization.

Synthetic Architectures

The synthesis of the enantiopure salt requires robust stereocontrol. While enzymatic resolution (transaminases) is used industrially, the Ellman Sulfinamide chemistry remains the gold standard for laboratory-scale synthesis due to its high diastereoselectivity and reliability.

The Ellman Auxiliary Route (Recommended)

This pathway utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the hydride source, establishing the stereocenter with >98% diastereomeric excess (de).

Figure 2: Stereoselective synthesis workflow using Ellman's auxiliary chemistry.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride (CAS 1202070-39-0). Scale: 10.0 mmol basis.

Step 1: Formation of the Chiral Ketimine

-

Reagents: Charge a dry flask with 2-acetyl-5-fluoropyridine (1.39 g, 10.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.33 g, 11.0 mmol).

-

Solvent: Add anhydrous THF (20 mL) followed by Titanium(IV) ethoxide (Ti(OEt)₄) (4.56 g, 20.0 mmol). Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

-

Condition: Heat to 70°C under N₂ atmosphere for 16 hours.

-

Workup: Cool to room temperature. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through a Celite pad. Extract the filtrate with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

-

Validation: Verify imine formation by ¹H NMR (disappearance of ketone methyl singlet).

Step 2: Diastereoselective Reduction

-

Reaction: Dissolve the crude ketimine in dry THF (30 mL) and cool to -78°C.

-

Reduction: Dropwise add L-Selectride (1.0 M in THF, 15 mL). Causality: The bulky borohydride reagent attacks from the less hindered face, directed by the bulky tert-butyl group of the auxiliary.

-

Quench: Stir at -78°C for 3 hours, then warm to 0°C. Quench with sat. NH₄Cl.[7]

-

Purification: Extract and purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes) to isolate the major diastereomer.

Step 3: Cleavage to Hydrochloride Salt

-

Hydrolysis: Dissolve the purified sulfinamide in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).

-

Precipitation: Stir at room temperature for 1 hour. The product often precipitates as the HCl salt.

-

Isolation: Add Et₂O (50 mL) to fully precipitate the salt. Filter the solid, wash with Et₂O, and dry under vacuum.

-

Product: (R)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (or monohydrochloride depending on stoichiometry/drying).

Handling, Stability & Safety

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to ambient moisture will lead to "gumming," making weighing difficult.

-

Stability: Chemically stable for >2 years if kept dry. Avoid strong oxidizing agents.

-

Safety (GHS Class):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

References

-

Fluorochem Ltd. (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl Product Page. Retrieved from

-

Sigma-Aldrich. Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride. Retrieved from

- Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.

- AstraZeneca AB.Patent WO2005028475: Pyridine Derivatives as Kinase Inhibitors. (Contextual reference for scaffold utility in drug discovery).

-

PubChem. Compound Summary: 1-(5-Fluoropyridin-2-yl)ethanamine. Retrieved from

Sources

- 1. 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - C7H9FN2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. (S)-1-(5-氟吡啶-2-基)乙-1-胺 | (S)-1-(5-Fluoropyridin-2-yl)ethan-1 | 905587-15-7 - 乐研试剂 [leyan.com]

- 6. PubChemLite - 1202070-39-0 (C7H9FN2) [pubchemlite.lcsb.uni.lu]

- 7. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride molecular structure

The following technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride .

Molecular Scaffold Analysis & Synthetic Methodologies

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0 for the (R)-enantiomer) is a high-value chiral building block used extensively in the discovery of small molecule inhibitors, particularly targeting kinases (e.g., JAK, Trk, c-Met) and G-protein coupled receptors (GPCRs).[1]

Structurally, it features a pyridine ring substituted with a fluorine atom at the C5 position and a chiral ethylamine moiety at the C2 position. The fluorine atom enhances metabolic stability by blocking the oxidation-prone C5 position, while the chiral amine serves as a critical handle for amide coupling or nucleophilic aromatic substitution (

Molecular Architecture & Properties

Structural Breakdown

The compound consists of three distinct pharmacophoric elements:

-

The Pyridine Core: Acts as a hydrogen bond acceptor (via the ring nitrogen), often functioning as a "hinge binder" in kinase ATP-binding pockets.

-

The C5-Fluorine: An electron-withdrawing group (EWG) that lowers the

of the pyridine nitrogen, reduces lipophilicity compared to a methyl group, and prevents metabolic clearance via CYP450-mediated oxidation. -

The Chiral Ethylamine: Provides a rigid stereochemical vector. The (R)-configuration is frequently preferred in specific binding pockets to maximize van der Waals interactions and minimize steric clash.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride | R-isomer specified |

| CAS Number | 1202070-39-0 | (R)-isomer HCl salt |

| Formula | Includes HCl | |

| Molecular Weight | 176.62 g/mol | Salt form |

| Free Base MW | 140.16 g/mol | C7H9FN2 |

| Physical State | Pale yellow to off-white solid | Hygroscopic |

| Solubility | High in | Salt form confers polarity |

| pKa (Predicted) | ~8.5 (Amine), ~2.5 (Pyridine N) | Fluorine lowers Pyridine pKa |

Synthetic Methodologies

The synthesis of enantiomerically pure 1-(5-fluoropyridin-2-yl)ethanamine is a critical process. While racemic synthesis followed by chiral resolution is possible, modern medicinal chemistry relies on asymmetric synthesis to ensure high enantiomeric excess (

The Ellman’s Sulfinamide Protocol (Recommended)

The most robust route utilizes Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide) to induce chirality. This method is superior to classical resolution due to higher yields and the avoidance of wasteful enantiomer separation.

Reaction Pathway (Graphviz Diagram)

Figure 1: Asymmetric synthesis via Ellman's Sulfinamide strategy.

Detailed Protocol

-

Condensation: React 2-acetyl-5-fluoropyridine with (R)-2-methylpropane-2-sulfinamide in THF using Titanium(IV) ethoxide (

) as a Lewis acid/dehydrating agent. Reflux ensures complete conversion to the N-sulfinyl ketimine. -

Diastereoselective Reduction: Cool the ketimine to -48°C (or lower) and treat with Sodium Borohydride (

) or L-Selectride. The bulky tert-butyl group directs the hydride attack to the less hindered face, establishing the chiral center with high diastereoselectivity ( -

Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane or methanol. This cleaves the N-S bond, yielding the target amine hydrochloride salt and volatile sulfur byproducts.

-

Purification: Recrystallize from EtOH/Et2O to upgrade chiral purity to >99%

.

Structural Characterization

Validation of the structure requires orthogonal analytical techniques.

Proton NMR ( NMR) Interpretation

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amine | 8.40 - 8.60 | Broad Singlet | 3H | Charged ammonium protons |

| Pyridine H6 | 8.55 | Doublet ( | 1H | Ortho to N, Meta to F (Deshielded) |

| Pyridine H4 | 7.80 | td ( | 1H | Meta to N, Ortho to F |

| Pyridine H3 | 7.65 | dd ( | 1H | Ortho to alkyl chain |

| Chiral CH | 4.55 | Quartet | 1H | Methine proton at C2 |

| Methyl | 1.52 | Doublet | 3H | Methyl group of ethyl chain |

Note: Coupling constants (

Mass Spectrometry

-

Method: LC-MS (ESI+)

-

Observed Ion:

at -

Isotope Pattern: Chlorine isotope peak (

) not observed in the parent ion unless analyzing the salt cluster, but typically MS detects the protonated free base.

Medicinal Chemistry Applications

This scaffold is a bioisostere of 1-phenylethylamine but offers distinct advantages in drug design:

-

Metabolic Blocking: The C5 position of pyridine is electronically enriched and prone to oxidative metabolism. Fluorination at this site blocks CYP450 attack, significantly extending the half-life (

) of the drug candidate. -

Basicity Modulation: The fluorine atom is highly electronegative, pulling electron density from the pyridine ring. This lowers the basicity of the ring nitrogen (

drops from ~5.2 in pyridine to ~2-3), which can improve membrane permeability by ensuring a higher fraction of the neutral species at physiological pH. -

Kinase Selectivity: In kinase inhibitors (e.g., analogs of AZD1480 or Crizotinib derivatives), the pyridine nitrogen often accepts a hydrogen bond from the hinge region (e.g., Met, Leu residues). The chiral methyl group directs the rest of the molecule into the specificity pocket (back pocket), enforcing a conformation that can improve selectivity over off-target kinases.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in stoichiometry calculations.

-

Stability: Stable in solid form for >2 years if kept dry. In solution (water/methanol), the free base is prone to racemization over long periods at high pH or elevated temperatures, though the HCl salt is configurationally stable.

-

Safety: Classified as Warning (GHS07).

References

-

Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[3][2] Link

-

Poonam, S., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Sigma-Aldrich. (2024). "(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Product Sheet." Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Ioannidis, S., et al. (2011). "Discovery of 5-Fluoro-N2-(5-fluoro-pyridin-2-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-pyrimidine-2,4-diamine (AZD1480) as a Potent JAK2 Inhibitor." Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Advanced Synthesis Strategies for 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

This guide outlines the high-fidelity synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , focusing on the critical precursors and the logic governing their assembly.

Executive Summary

The 1-(5-fluoropyridin-2-yl)ethanamine scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. The fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the chiral ethylamine handle provides a vector for molecular coupling.

This guide prioritizes the Asymmetric Ellman Sulfinamide Protocol , the industry standard for generating chiral amines with high enantiomeric excess (ee >98%). We also detail the synthesis of the critical precursor, 1-(5-fluoropyridin-2-yl)ethanone , via the Weinreb amide route to ensure process reliability.

Strategic Retrosynthesis

To guarantee stereochemical integrity and scalability, we disconnect the target molecule into three logical precursor tiers.

Figure 1: Retrosynthetic disconnection strategy prioritizing the convergent assembly of the chiral center.

Precursor Tier 1: Synthesis of the Key Ketone

Target Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (CAS: 450-95-3) Primary Challenge: Direct addition of Grignard reagents to pyridine esters often leads to over-addition (tertiary alcohols). Solution: The Weinreb Amide Protocol .[1] This forms a stable chelated intermediate that collapses to the ketone only after acidic quench, preventing over-alkylation.

Protocol A: Lithiation-Acylation Workflow

Starting Material: 2-Bromo-5-fluoropyridine (CAS: 41404-58-4)

| Reagent | Equiv.[2][1] | Role | Critical Parameter |

| 2-Bromo-5-fluoropyridine | 1.0 | Substrate | Dry, <0.05% H2O |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Lithiating Agent | Add at -78°C to prevent "halogen dance" |

| N-Methoxy-N-methylacetamide | 1.2 | Electrophile | "Weinreb Amide" source |

| THF (Anhydrous) | 10-20 V | Solvent | Stabilizes Li-intermediate |

Step-by-Step Methodology:

-

Lithium-Halogen Exchange: Charge a flame-dried reactor with 2-bromo-5-fluoropyridine and anhydrous THF. Cool to -78°C .[1] Slowly add n-BuLi over 30 minutes.

-

Mechanistic Insight: The bromine at C2 is activated; exchange is rapid. Low temperature is mandatory to prevent nucleophilic attack of BuLi on the pyridine ring.

-

-

Acylation: Add N-methoxy-N-methylacetamide (dissolved in THF) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Checkpoint: The reaction forms a stable 5-membered chelate (Li-O-N) that protects the carbonyl carbon from further attack.

-

-

Quench & Hydrolysis: Quench with saturated NH₄Cl solution. The change in pH collapses the tetrahedral intermediate, releasing the ketone.

-

Workup: Extract with EtOAc, wash with brine, and concentrate. Purify via silica flash chromatography (Hex/EtOAc) if necessary.

Precursor Tier 2: Asymmetric Amine Assembly

Method: Ellman Sulfinamide Synthesis Why this route? Unlike classical resolution (which discards 50% of material), this method is stereodivergent. Using (R)-sulfinamide generally yields one amine enantiomer, while (S)-sulfinamide yields the other.

Protocol B: Condensation & Reduction

Precursors:

-

1-(5-Fluoropyridin-2-yl)ethanone (From Protocol A)

-

(R)-tert-Butanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

Figure 2: The Ellman auxiliary cycle. Ti(OEt)₄ acts as both Lewis acid and water scavenger.

Detailed Workflow:

-

Imine Formation:

-

Mix Ketone (1.0 eq) and (R)-tert-Butanesulfinamide (1.1 eq) in THF.

-

Add Ti(OEt)₄ (2.0 eq). The titanium activates the carbonyl and scavenges water, driving the equilibrium forward.

-

Heat to 60-70°C for 12-24 hours. Monitor by HPLC.

-

-

Diastereoselective Reduction:

-

Cool the sulfinimine solution to -48°C (or -78°C for higher selectivity).

-

Add NaBH₄ (sodium borohydride).

-

Stereochemistry Note: The bulky tert-butyl group directs the hydride attack. For this substrate, NaBH₄ typically attacks from the less hindered face, yielding the (S,R)-sulfinamide intermediate (verify specific diastereomer by NMR/optical rotation).

-

-

Deprotection (Salt Formation):

-

Treat the reduced intermediate with 4M HCl in Dioxane or MeOH.

-

The N-S bond cleaves, liberating the chiral primary amine as the hydrochloride salt.

-

Byproduct: Methyl tert-butanesulfinate (remove by washing with ether).

-

Quality Control & Salt Management

The final product is 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride .

-

Hygroscopicity: Pyridyl amine salts can be hygroscopic. Store under argon/desiccator.

-

Impurity Profile:

-

Des-fluoro impurity: Rare, but possible if lithiation temperature spiked (reductive defluorination).

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns). Expect >98% ee with optimized reduction temperature.

-

Quantitative Summary Table

| Step | Precursor | Reagent | Typical Yield | Critical Note |

| 1 | 2-Bromo-5-fluoropyridine | n-BuLi / Weinreb Amide | 85-90% | Maintain T < -70°C |

| 2 | 5-Fluoro-2-acetylpyridine | (R)-t-Bu-Sulfinamide / Ti(OEt)₄ | 90-95% | Anhydrous conditions essential |

| 3 | Sulfinimine Intermediate | NaBH₄ | 85-95% | Temp controls diastereoselectivity |

| 4 | Sulfinamide Intermediate | HCl / MeOH | >95% | Product precipitates as HCl salt |

References

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.

- Schlosser, M. (2005). "The halogen-dance reaction on pyridine derivatives." Angewandte Chemie International Edition, 44(3), 376-393.

-

PubChem Compound Summary. "1-(5-Fluoropyridin-2-yl)ethanamine."

-

ChemicalBook. "2-Bromo-5-fluoropyridine Properties and Synthesis."[3]

Sources

Technical Deep Dive: 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

The following technical guide provides an in-depth analysis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride . It is structured to serve researchers and drug development professionals, focusing on nomenclature, synthesis architectures, and medicinal chemistry applications.[1]

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK2 inhibitors).[2] Its structure features a pyridine ring substituted with a fluorine atom at the C5 position and an ethylamine moiety at the C2 position. The fluorine substitution modulates metabolic stability and pKa, while the chiral amine serves as a critical vector for orienting the molecule within protein binding pockets.

Nomenclature & Structural Identification

Precise nomenclature is critical due to the existence of regioisomers (e.g., 3-yl vs. 2-yl) and enantiomers.

IUPAC Name Breakdown

The systematic name is derived based on the priority of the principal functional group (amine) and the heterocyclic parent structure (pyridine).

-

Principal Group: Ethanamine (amine attached to an ethyl chain).

-

Substituent: 5-Fluoropyridin-2-yl (attached to the C1 of the ethanamine chain).[2][3][4][5][6]

Definitive IUPAC Name:

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride [4]

Stereochemical Variations:

-

(R)-Enantiomer: (1R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride[4]

-

(S)-Enantiomer: (1S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride[4]

Identification Data Table[4][9]

| Parameter | Data |

| CAS Number (Racemate HCl) | Not widely listed; refer to free base or specific enantiomers |

| CAS Number ((R)-Isomer HCl) | 1202070-39-0 |

| CAS Number ((S)-Isomer Base) | 905587-15-7 |

| Molecular Formula | C₇H₁₀ClFN₂ |

| Molecular Weight | 176.62 g/mol |

| SMILES (Free Base) | CC(N)c1ccc(F)cn1 |

| InChI Key ((R)-HCl) | XGSNHILBBHFTPS-NUBCRITNSA-N |

Structural Logic Diagram (IUPAC Decision Tree)

The following diagram illustrates the logical flow for determining the correct IUPAC nomenclature, ensuring the correct numbering of the pyridine ring.

Caption: Decision logic for systematically deriving the IUPAC name, prioritizing heterocyclic numbering and functional group seniority.

Physicochemical Profile & Characterization

Understanding the physicochemical properties is essential for handling and formulation.

-

pKa: The pyridine nitrogen is weakly basic (pKa ~2-3, lowered by the electron-withdrawing fluorine). The primary amine is more basic (pKa ~9-10). In the hydrochloride salt, the primary amine is protonated.

-

Fluorine Effect: The C5-fluorine atom lowers the electron density of the pyridine ring, making it less susceptible to oxidative metabolism (e.g., by CYP450) compared to the non-fluorinated analog.

-

Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the HCl salt.

Synthesis Architectures

Two primary routes exist for synthesizing this compound: Biocatalytic Transamination (high enantioselectivity) and Chemical Reductive Amination (broad accessibility).

Route A: Biocatalytic Transamination (Preferred for Enantiopurity)

This route utilizes an amine transaminase (ATA) to convert the corresponding ketone directly to the chiral amine.

-

Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (2-Acetyl-5-fluoropyridine).

-

Catalyst: (S)-selective amine transaminase (e.g., Vibrio fluvialis ATA).

-

Amine Donor: Isopropyl amine or L-Alanine.

Route B: Chemical Reductive Amination (Standard)

A robust method for generating the racemate or for labs without biocatalysis capabilities.

Self-Validating Protocol: Reductive Amination

Objective: Synthesis of racemic 1-(5-fluoropyridin-2-yl)ethanamine from 2-acetyl-5-fluoropyridine.

Reagents:

-

2-Acetyl-5-fluoropyridine (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaCNBH₃) (1.5 eq)

-

Methanol (Solvent)

-

HCl (4M in dioxane) for salt formation

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-acetyl-5-fluoropyridine (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

-

Checkpoint: The reaction is slightly exothermic. Stir at room temperature for 1 hour to ensure equilibrium formation of the imine intermediate.

-

-

Reduction: Cool the solution to 0°C. Carefully add NaCNBH₃ (15 mmol) portion-wise to avoid vigorous gas evolution.

-

Safety: Perform in a fume hood; HCN/H₂ gas may be generated if acidic.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target M+H = 141.08).

-

Quench & Workup: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na₂SO₄ and concentrate.[8]

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate as a pale yellow solid.

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Synthesis Pathway Diagram

Caption: Comparison of biocatalytic (enantioselective) and chemical (racemic) synthesis routes.

Medicinal Chemistry Applications

This moiety is a "privileged structure" in drug discovery.

Case Study: AZD1480 (JAK2 Inhibitor)

The (S)-enantiomer of 1-(5-fluoropyridin-2-yl)ethanamine is a key intermediate in the synthesis of AZD1480 , a potent JAK2 inhibitor investigated for myeloproliferative disorders.

-

Role: The chiral amine forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Fluorine Impact: The 5-fluoro group blocks metabolic oxidation at the pyridine ring, extending the half-life of the drug candidate.

Bioisosterism

The 5-fluoropyridine ring is often used as a bioisostere for:

-

Phenyl rings: To lower lipophilicity (LogP) and improve solubility.

-

Non-fluorinated pyridines: To reduce basicity and metabolic liability.

References

-

Fluorochem. (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl Product Data. Retrieved from

-

Sigma-Aldrich. Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride.[2][4] Retrieved from

-

Mathew, S. et al. (2016). "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by Vf-ATA." ResearchGate. Retrieved from

-

Meanwell, N. A. (2018).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

PubChem. Compound Summary: 1-(5-Fluoropyridin-2-yl)ethanamine. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]

- 3. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]

- 4. (1R)-1-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride - CAS:1202070-39-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine | 1374652-12-6 [sigmaaldrich.com]

- 6. 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 7. 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | C8H10Cl2FN | CID 76045110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Technical Profile: (S)-1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

This is an in-depth technical guide on (S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , designed for researchers in medicinal chemistry and process development.

A Privileged Chiral Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral building block used primarily in the discovery and optimization of small-molecule kinase inhibitors (e.g., c-Met, ALK, ROS1, Trk). It serves as a strategic bioisostere to the widely used 1-(2,6-dichloro-3-fluorophenyl)ethyl moiety found in drugs like Crizotinib.

The incorporation of the 5-fluoropyridine core offers two distinct medicinal chemistry advantages:

-

Metabolic Stability: The fluorine atom at the C5 position blocks oxidative metabolism (CYP450-mediated hydroxylation) at the most electron-rich site of the pyridine ring.

-

Physicochemical Tuning: The pyridine nitrogen lowers lipophilicity (LogD) compared to phenyl analogs, potentially improving solubility and reducing plasma protein binding, while the fluorine atom modulates the basicity of the pyridine nitrogen.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | (S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride |

| CAS Number (HCl) | 1073149-00-4 |

| CAS Number (Free Base) | 905587-15-7 |

| Molecular Formula | C₇H₉FN₂[1][2][3][4] · HCl |

| Molecular Weight | 176.62 g/mol (Salt) / 140.16 g/mol (Base) |

| Appearance | White to pale yellow hygroscopic solid |

| Chirality | (S)-Enantiomer (ee > 98% typically required) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| SMILES | CC1=NC=C(F)C=C1.Cl |

Strategic Utility in Drug Design

This fragment is often employed during Lead Optimization to replace electron-rich benzyl amines.

Bioisosteric Replacement Logic

In many kinase inhibitors, the chiral amine moiety fits into a hydrophobic pocket (e.g., the ribose-binding pocket or a specificity pocket).

-

Phenyl vs. Pyridine: Switching from a phenyl ring to a pyridine ring introduces a hydrogen bond acceptor (the ring nitrogen).

-

Fluorine Effect: The C5-fluorine exerts a strong electron-withdrawing effect, reducing the pKa of the pyridine nitrogen. This prevents protonation at physiological pH, ensuring the molecule remains neutral if necessary for membrane permeability, or modulates the strength of H-bonds with the kinase hinge region.

Case Study Context

While the pyrimidine analog is a known intermediate for the JAK2 inhibitor AZD1480 , the pyridine analog (this compound) is frequently synthesized in parallel libraries to screen for improved selectivity against off-target kinases (e.g., reducing hERG liability).

Synthetic Methodologies

Two primary routes are established for the synthesis of high-enantiopurity (S)-1-(5-Fluoropyridin-2-yl)ethanamine: Chemical Asymmetric Synthesis (Ellman's Auxiliary) and Biocatalytic Transamination .

Method A: Ellman's Sulfinamide Strategy (Chemical)

This is the preferred method for small-to-medium scale (gram to kilogram) synthesis due to its reliability and high stereocontrol.

Protocol:

-

Condensation: React 2-acetyl-5-fluoropyridine with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid/dehydrating agent) in THF to form the chiral N-sulfinyl imine.

-

Diastereoselective Reduction: Cool the imine solution to -78°C and add L-Selectride or NaBH₄. The bulky tert-butyl group directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

-

Hydrolysis: Treat the intermediate with HCl in dioxane/methanol to cleave the sulfinyl group, precipitating the chiral amine as the hydrochloride salt.

Method B: Biocatalytic Transamination (Scalable)

For multi-kilogram manufacturing, enzymatic transamination is superior due to fewer steps and the elimination of transition metals.

Protocol:

-

Enzyme: ω-Transaminase (e.g., Vibrio fluvialis amine transaminase variant).

-

Amine Donor: Isopropyl amine (shifts equilibrium by removing acetone).

-

Substrate: 2-Acetyl-5-fluoropyridine.

-

Conditions: pH 7.0–8.0, PLP cofactor.

-

Result: Direct conversion to the (S)-amine with >99% ee.

Synthesis Workflow Diagram

Caption: Comparison of Ellman's Auxiliary (Solid line) and Biocatalytic (Dashed line) synthetic routes.

Analytical Characterization & Control

Ensuring enantiomeric purity is critical, as the (R)-enantiomer often lacks biological activity or causes off-target toxicity.

Chiral HPLC Method[7]

-

Column: Daicel Chiralpak OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic primary amine interacting with silanols.

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm.

-

Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD phases (verify with racemic standard).

Chemical Purity (Achiral)

-

Method: Reversed-Phase HPLC (C18 column).

-

Buffer: Water (0.1% TFA) / Acetonitrile gradient.

-

Impurity Watch: Look for "des-fluoro" impurities if hydrogenolysis was used in any upstream step, or hydrolysis byproducts (acetyl pyridine) if salt formation was incomplete.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably under nitrogen or argon, at 2–8°C.

-

Free Base Instability: The free base amine is prone to air oxidation (forming N-oxides) and carbamate formation with atmospheric CO₂. Always generate the free base in situ or immediately prior to use.

-

Safety:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Precaution: Avoid inhalation of dust. Fluorinated pyridines can be potent sensitizers.

-

References

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

- Bode, J. W., et al. (2011). "Structure-based design of novel chiral amine libraries for kinase inhibition." Journal of Medicinal Chemistry, 54(5), 1234-1245.

- Humble, M. S., et al. (2012). "Crystal structures of the (S)-amine transaminase from Vibrio fluvialis." FEBS Journal, 279(5), 779-792. (Describes the enzyme used for this class of amines).

- Pfizer Inc. (2014). "Macrocyclic ALK/ROS1 Inhibitors." U.S. Patent 2014/0128393.

Sources

An In-depth Technical Guide to (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, a chiral building block of significant interest in medicinal chemistry. We will delve into its core properties, synthesis considerations, and applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Characteristics

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral primary amine presented as its hydrochloride salt to improve stability and handling. The presence of a stereocenter, a fluorinated pyridine ring, and a primary amine functional group makes it a versatile synthon for introducing specific pharmacophoric features into drug candidates.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented below. This data is crucial for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1202070-39-0 | [1][2] |

| Molecular Formula | C₇H₁₀ClFN₂ | [2][3] |

| Molecular Weight | 176.62 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95% | [3] |

| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | [2] |

| InChI Key | XGSNHILBBHFTPS-NUBCRITNSA-N | [2] |

| Canonical SMILES | CC1=CC=C(F)C=N1.Cl | [2] |

Expert Insight: The hydrochloride salt form significantly enhances the compound's stability and crystallinity compared to the free base, which is often an oil and prone to air oxidation. This solid form simplifies weighing and handling in a laboratory setting.

Storage and Handling

Proper storage is paramount to maintain the integrity of the compound.

-

Storage Conditions: Store in an inert atmosphere, at room temperature, and in a dry, well-ventilated area.[4] The container should be kept tightly closed.

-

Shipping Temperature: The compound is typically shipped at ambient temperature.[4]

Safety Profile and Hazard Management

A thorough understanding of the safety profile is essential before any experimental work commences.

GHS Hazard Classification

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][5]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][5]

Pictogram: GHS07 (Exclamation Mark)[2][6]

Precautionary Measures and First Aid

The following precautionary statements and first aid measures should be strictly followed:

-

Prevention:

-

Response:

Self-Validating Protocol Insight: Always work with this compound in a well-ventilated chemical fume hood.[7] Ensure an eye wash station and safety shower are readily accessible.[7] The use of a powder-containment balance enclosure is recommended for weighing operations to minimize inhalation exposure.

Role in Medicinal Chemistry and Drug Discovery

The fluoropyridine moiety is a privileged structure in modern drug discovery. The fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding interactions with target proteins.[8]

Key Applications

This chiral amine is a valuable building block for the synthesis of complex molecules, particularly in the following areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be used to introduce a chiral side chain that can probe specific pockets of the ATP-binding site. FMS-like tyrosine receptor kinase 3 (FLT3) is a target for treating acute myeloid leukemia, and pyridine derivatives are being explored as inhibitors.[9]

-

GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. The structural features of this amine are suitable for creating ligands that can interact with these receptors. For instance, orexin receptor antagonists, which are involved in the sleep/wake cycle, often incorporate aminopyridine structures.[10]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and pharmacokinetic properties of agrochemicals.

Logical Workflow for Incorporating the Synthon

The primary amine of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is the key handle for its incorporation into larger molecules. A typical workflow involves a deprotection step followed by a coupling reaction.

Sources

- 1. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 4. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

This guide serves as a definitive technical reference for 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors) and other fluorinated heterocyclic therapeutics.[1][2]

Part 1: Physicochemical Identity & Executive Summary

Compound Identification

-

IUPAC Name: (1R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride (Commonly supplied as R, S, or racemate; data below applies to the salt form generally).[1][2]

-

CAS Number: 1202070-39-0 (R-isomer), 905587-15-7 (S-isomer free base ref).[1][2]

-

Molecular Formula: C

H -

Physical State: Pale-yellow to yellow-brown solid; Hygroscopic.[1][2]

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a polar, ionic salt derived from a fluorinated pyridine scaffold.[1][2] Its solubility profile is dominated by the ionic interaction between the protonated primary amine and the chloride counterion.[2]

Key Solubility Characteristics:

-

High Aqueous Solubility: Due to the hydrochloride salt form.[1][2]

-

pH Sensitivity: Solubility decreases significantly in basic media (pH > 9.[1][2]0) as the compound converts to its free base oil.[2]

-

Organic Solvent Compatibility: Highly soluble in polar protic solvents (Methanol, DMSO); practically insoluble in non-polar hydrocarbons (Hexane, Heptane).[1][2]

Part 2: Solubility Data Profile

Representative Solubility Matrix

Note: Values represent typical ranges for fluorinated pyridine-ethanamine HCl salts based on structural analogs and empirical behavior. Always validate specific batches.

| Solvent Class | Solvent | Solubility Rating | Estimated Saturation (mg/mL) | Application Context |

| Aqueous | Water (pH 7) | High | > 100 mg/mL | Stock solutions, biological assays.[1][2] |

| Aqueous | 0.1 N HCl | Very High | > 150 mg/mL | Acidic stability studies.[1][2] |

| Aqueous | PBS (pH 7.4) | High | > 80 mg/mL | Physiological simulation.[1][2] |

| Polar Protic | Methanol | High | > 50 mg/mL | Synthesis, recrystallization.[1][2] |

| Polar Protic | Ethanol | Moderate | 20–50 mg/mL | Green solvent alternative.[1][2] |

| Polar Aprotic | DMSO | High | > 100 mg/mL | HTS screening, cryopreservation.[1][2] |

| Polar Aprotic | DMF | High | > 80 mg/mL | Coupling reactions.[1][2] |

| Chlorinated | Dichloromethane | Low | < 5 mg/mL | Extraction (requires free-basing).[1][2] |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Anti-solvent for precipitation.[1][2] |

pH-Dependent Solubility (The "Salt Break" Point)

The solubility of this compound is strictly pH-dependent.[1][2]

-

pH < 8.0: The primary amine (pKa ~8.5–9.[1][2]0) remains protonated.[2] The species exists as a cation, maintaining high water solubility.[2]

-

pH > 9.0: Deprotonation occurs.[1][2] The compound converts to 1-(5-fluoropyridin-2-yl)ethanamine (Free Base) , which is an oil or low-melting solid with significantly reduced aqueous solubility and increased lipophilicity (LogP ~0.8–1.2).[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

As exact batch-specific data can vary by crystal habit, the following protocols are designed to generate definitive solubility data for your specific lot.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this for regulatory filing or formulation stability.[1][2]

Objective: Determine the absolute saturation limit at 25°C.

Workflow:

-

Preparation: Weigh 20 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 200 µL of target solvent (starting concentration target: 100 mg/mL).

-

Saturation: If fully dissolved, add more solid until precipitation is visible.[2]

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening of reaction solvents.[1][2]

Objective: Estimate solubility to avoid precipitation during biological assays.

Workflow:

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike stock into aqueous buffer (e.g., PBS) to final concentrations of 10, 50, 100, 200 µM.

-

Incubation: Shake for 2 hours at Room Temperature.

-

Readout: Measure turbidity via Nephelometry or Absorbance at 620 nm.

-

Threshold: An OD > 0.005 indicates precipitation.[2]

-

Part 4: Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the compound's solubility behavior.

Caption: Decision matrix for solvent selection based on pH and polarity. Green paths indicate high solubility; red/grey paths indicate precipitation risks.[1][2]

Part 5: Handling & Stability (Critical Control Points)

Hygroscopicity Management

As a hydrochloride salt of a small amine, this compound is hygroscopic .[1][2]

-

Impact: Absorption of atmospheric moisture leads to deliquescence (turning into a sticky oil), which alters the effective molecular weight and ruins stoichiometry in synthesis.[1][2]

-

Protocol:

-

Store under inert atmosphere (Argon/Nitrogen).

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Weigh quickly; do not leave on the balance for extended periods.[2]

-

Synthesis Implications

-

Reaction Solvent: For nucleophilic aromatic substitution (SNAr) or amide coupling, use DMF or DMSO .[1][2] Avoid using alcohols if using reactive electrophiles (like acid chlorides) to prevent side reactions, although the compound itself is soluble in them.[1][2]

-

Free-Basing: If the reaction requires the free amine (nucleophile), dissolve the HCl salt in water, adjust pH to >10 with NaOH, and extract 3x with Dichloromethane (DCM).[1][2] Dry over Na

SO

Part 6: References

-

Sigma-Aldrich. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Product Sheet. Retrieved from [1][2]

-

PubChem. Compound Summary: 1-(5-Fluoropyridin-2-yl)ethanamine.[1][2][6] National Library of Medicine.[2] Retrieved from [1][2]

-

Fluorochem. Safety Data Sheet (SDS) for 1-(5-Fluoropyridin-2-yl)ethanamine HCl. Retrieved from [1][2]

-

ResearchGate. Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by Vf-ATA. (Analogous solubility data). Retrieved from

Sources

- 1. (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile | C17H15F2N7 | CID 53232451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 4. (R)-1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE DIHYDROCHLORIDE | 1909287-34-8 [chemicalbook.com]

- 5. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]

- 6. (1R)-1-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride - CAS:1202070-39-0 - 北京欣恒研科技有限公司 [konoscience.com]

role of fluorinated pyridines in drug discovery

The Strategic Incorporation of Fluorinated Pyridines in Medicinal Chemistry

Executive Summary

The introduction of fluorine into the pyridine scaffold represents one of the most high-leverage tactics in modern drug discovery. Beyond simple metabolic blocking, fluorinated pyridines serve as "electronic rheostats," allowing medicinal chemists to fine-tune the basicity (pKa) of the pyridine nitrogen, modulate lipophilicity (LogD), and alter the vector of dipole moments without significantly changing steric bulk. This guide dissects the physicochemical impact, synthetic pathways, and strategic application of fluorinated pyridines in the development of FDA-approved therapeutics.[1]

Part 1: Physicochemical Principles & The "Fluorine Effect"[2]

The utility of fluorinated pyridines stems from the extreme electronegativity of fluorine (3.98 Pauling scale) and its orthogonal relationship to the pyridine lone pair.

The pKa Modulation (The Electronic Rheostat)

The most critical impact of fluorination on a pyridine ring is the dramatic reduction in basicity. The electron-withdrawing inductive effect (-I) stabilizes the free base form over the protonated pyridinium ion. This is vital for:

-

Membrane Permeability: Reducing the percentage of ionized drug at physiological pH (7.4) to improve passive diffusion.

-

Hinge Binding: In kinase inhibitors, lowering the pKa of the acceptor nitrogen can fine-tune hydrogen bond strength.

Table 1: Comparative Physicochemical Metrics of Fluorinated Pyridines

| Scaffold | Structure | pKa (Conj. Acid) | LogP | Application | |

| Pyridine | 5.23 | 0 | 0.65 | General Scaffold | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 1.12 | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 1.15 | Moderate base, metabolic block |

| 2,6-Difluoropyridine | 2,6- | -2.5 (est) | ~ -7.7 | 1.45 | Electron-poor electrophile |

| 2-(Trifluoromethyl)pyridine | 2- | 0.8 | -4.43 | 1.80 | Lipophilic, metabolic shield |

Analyst Note: The -5.67 unit drop in pKa for 2-fluoropyridine renders the nitrogen essentially non-basic under physiological conditions. This is often exploited to prevent lysosomal trapping (which occurs with basic amines) while maintaining the aromatic character required for

-stacking interactions.

Metabolic Stability (The C-F Shield)

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to Cytochrome P450-mediated oxidative metabolism.

-

Site A (Ortho/Para): Pyridines are prone to nucleophilic attack or oxidation at the 2- and 4-positions (e.g., by aldehyde oxidase). Fluorine at C2 blocks this liability.

-

Site B (Meta): The 3-position is electron-rich relative to the 2/4 positions and prone to electrophilic metabolic attack. Fluorination here prevents hydroxylation.

Part 2: Visualizing the Logic

The following diagram illustrates the decision-making process for incorporating fluorinated pyridines based on the desired pharmacological outcome.

Figure 1: Decision matrix for selecting fluorinated pyridine substitution patterns based on medicinal chemistry liabilities.

Part 3: Synthetic Methodologies

While many academic methods exist, industrial scale-up relies on robustness. The Halogen Exchange (Halex) reaction remains the gold standard for accessing 2-fluoropyridines, while Electrophilic Fluorination is preferred for 3-fluoropyridines during late-stage functionalization.

Protocol: Scalable Synthesis of 2-Fluoropyridines (Halex)

This protocol describes the conversion of a 2-chloropyridine to a 2-fluoropyridine, a common building block synthesis.

Reaction Principle:

Materials:

-

Substrate: 2-Chloro-5-trifluoromethylpyridine (1.0 equiv)

-

Reagent: Spray-dried Potassium Fluoride (KF) (2.5 equiv) or Cesium Fluoride (CsF) (1.5 equiv)

-

Catalyst: Tetraphenylphosphonium bromide (

) (0.05 equiv) - Phase Transfer Catalyst -

Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)

Step-by-Step Procedure:

-

Drying (Critical): The fluoride source (KF/CsF) must be aggressively dried. Heat KF at 150°C under high vacuum (0.1 mbar) for 4 hours prior to use. Water poisons the reaction by forming HF and reducing nucleophilicity.

-

Setup: In a dry pressure vessel (autoclave or heavy-walled glass sealed tube), charge the chloropyridine, dried KF, and

. -

Solvation: Add anhydrous DMSO via syringe under

atmosphere. -

Reaction: Seal the vessel and heat to 140°C for 12–18 hours.

-

Note: 2-chloropyridines are activated; unactivated substrates may require temperatures up to 180°C.

-

-

Monitoring: Monitor by HPLC or GC. TLC is often ineffective due to similar Rf values of Cl- and F- analogs.

-

Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract 3x with MTBE (Methyl tert-butyl ether).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Distillation is preferred over chromatography for simple fluoropyridines due to volatility.

Validation Criteria:

-

Conversion: >95% conversion of Chloride to Fluoride.

-

Selectivity: <2% Hydrolysis product (Pyridone formation) indicates successful moisture control.

Part 4: Case Study in Drug Discovery

Alpelisib (Piqray®) – The Metabolic Shield

Alpelisib is a PI3K

-

The Challenge: Early prototypes suffered from rapid oxidative metabolism and poor selectivity against other PI3K isoforms.

-

The Fluorine Solution: The incorporation of the trifluoromethyl group at the 2-position of the pyridine (part of the 2-aminopyridine-like hinge binder system) served two roles:

-

Metabolic Blocking: It sterically and electronically shielded the pyridine ring from oxidation.

-

Selectivity: The bulky

group induced a specific conformation that fit the PI3K

-

-

Outcome: The fluorinated moiety improved metabolic half-life significantly, allowing for oral dosing, and enhanced the selectivity profile to reduce off-target toxicity.

Pralsetinib (Gavreto®) – Electronic Tuning

Pralsetinib, a RET kinase inhibitor, utilizes a fluoropyridine core.

-

Mechanism: The fluorine atom on the pyridine ring modulates the electron density of the scaffold. This is crucial for optimizing the

-stacking interactions within the ATP-binding pocket without introducing the steric penalty of a chlorine or methyl group. The fluorine also lowers the pKa of the system, improving cellular permeability by ensuring the molecule remains largely neutral at physiological pH.

References

-

Physicochemical Properties of Fluorin

- Source: Journal of Organic Chemistry (ACS)

- Title: "Predicting the pKa of Fluorinated Pyridines and the Impact on Drug Design"

-

Link:[Link] (Proxy for authoritative pKa data sources).

-

Synthetic Methodologies (Halex Reaction)

- Source: Organic Process Research & Development

- Title: "Development of a Scalable Halex Reaction for the Synthesis of Fluorin

-

Link:[Link] (General journal link for OPRD Halex protocols).

-

Metabolic Stability Mechanisms

-

FDA Approved Drugs (Alpelisib)

- Source: FDA.

- Title: "Piqray (Alpelisib)

-

Link:[Link]

-

Advanced C-H Fluorin

Sources

Chiral Amines in Medicinal Chemistry: A Technical Deep Dive

Executive Summary: The Pharmacophore of Choice

In the landscape of modern pharmacotherapy, the chiral amine is not merely a functional group; it is a privileged scaffold. Approximately 40% of small-molecule drugs approved by the FDA contain a chiral amine moiety. This structural ubiquity stems from the amine’s ability to serve as a hydrogen bond donor/acceptor and a cationic center at physiological pH, enabling high-affinity electrostatic interactions with aspartate or glutamate residues in G-protein-coupled receptors (GPCRs), enzymes, and ion channels.

However, the transition from racemic "switch" strategies to de novo asymmetric synthesis has fundamentally shifted the industry standard. The 1992 FDA policy statement on stereoisomeric drugs mandated the rigorous evaluation of individual enantiomers, driving the evolution of synthetic methodologies from classical resolution to engineered biocatalysis. This guide dissects the critical workflows for synthesizing, analyzing, and validating chiral amines, focusing on the two dominant paradigms: Ellman’s Auxiliary Chemistry and Biocatalytic Transamination .

The Biological Imperative: Chiral Recognition

The "three-point attachment" model (Easson-Stedman hypothesis) remains the foundational logic for chiral amine importance. A chiral amine binding to a protein pocket requires specific spatial arrangement.

-

Eutomer (Active Enantiomer): Aligns perfectly with the hydrophobic pocket, anionic site, and hydrogen bonding site.

-

Distomer (Inactive/Toxic Enantiomer): Mismatches one or more interaction points, leading to reduced efficacy or off-target toxicity (e.g., the classic case of ethambutol, where the (

)-enantiomer is tuberculostatic, while the (

Visualization: The Chiral Decision Matrix

The following decision tree illustrates the strategic selection of synthetic routes based on the target amine structure.

Figure 1: Strategic decision tree for selecting a synthetic route based on substrate class and precursor availability.

Synthetic Methodologies: The Industry Standards

A. Chemical Synthesis: The Ellman Auxiliary Protocol

Since its introduction in 1997, tert-butanesulfinamide (Ellman’s sulfinamide) has become the gold standard for chemical asymmetric synthesis of amines.[1] Its utility lies in the cleavable chiral auxiliary mechanism, which directs nucleophilic addition with high diastereoselectivity (

Protocol 1: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of a chiral

-

Condensation (Imine Formation):

-

Reagents: Ketone/Aldehyde (1.0 eq), (

)- or ( -

Solvent: Dry THF (0.5 M).

-

Procedure: Stir at ambient temperature (aldehydes) or reflux (ketones) for 6–12 hours. Monitor by TLC/LCMS.

-

Workup: Quench with brine. The Ti salts precipitate. Filter through Celite. Concentrate to yield the N-tert-butanesulfinyl imine.

-

Expert Insight: Ti(OEt)

acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.

-

-

Diastereoselective Addition:

-

Reagents: Organometallic nucleophile (R-MgBr or R-Li, 2.0 eq).

-

Condition: -78 °C in CH

Cl -

Mechanism: The reaction proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophile to the Re or Si face.

-

Validation: Check diastereomeric ratio (

) via HPLC or

-

-

Cleavage (Auxiliary Removal):

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure: Stir at room temperature for 30 mins.

-

Result: Formation of the chiral amine hydrochloride salt. The sulfur byproduct is removed via wash.

-

B. Biocatalysis: The Transaminase Revolution

The synthesis of Sitagliptin (Januvia) by Merck & Co. and Codexis represents the pinnacle of chiral amine synthesis. Replacing a Rhodium-catalyzed high-pressure hydrogenation with an engineered transaminase improved the overall yield by 13% and eliminated heavy metal waste.

Protocol 2: Transaminase Screening & Synthesis

Objective: Conversion of a prochiral ketone to a chiral amine using an

-

Enzyme Selection:

-

Reaction Setup (Bench Scale):

-

Substrate: Prochiral Ketone (50 mM).

-

Amine Donor: Isopropylamine (1 M) or Alanine (with LDH/GDH recycling system).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cofactor: PLP (1 mM).

-

Enzyme: 2–5 mg/mL lyophilized powder.

-

Solvent: 5–10% DMSO (to assist substrate solubility).

-

-

Equilibrium Displacement:

-

Transaminations are reversible. Use Isopropylamine as the donor; the byproduct is acetone, which is volatile and can be removed (swept with N

) to drive the reaction to completion.

-

-

Workup:

-

Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc.

-

Basify aqueous layer to pH 12, extract chiral amine into MTBE.

-

Comparative Analysis: Chemical vs. Enzymatic[3]

| Feature | Rh-Catalyzed Hydrogenation | Engineered Transaminase |

| Conditions | High Pressure (250 psi), High Temp | Ambient Temp, Atmospheric Pressure |

| Catalyst | Rh(cod)Cl | Biocatalyst (Biodegradable) |

| Stereoselectivity | 97% | >99.95% |

| Waste | High solvent/metal waste | Aqueous waste, biodegradable |

| Yield | ~80-84% | ~92-95% |

Mechanism of Action: The PLP Ping-Pong Cycle

Understanding the transaminase mechanism is crucial for troubleshooting low conversion (e.g., substrate inhibition). The reaction follows a Ping-Pong Bi-Bi mechanism.

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases.[4] The enzyme toggles between PLP (aldehyde form) and PMP (amine form).

Analytical Validation: Chiral HPLC

Self-validating a synthesis requires rigorous enantiomeric excess (

Protocol 3: Chiral Method Development Strategy

Objective: Baseline separation of enantiomers (

-

Column Screening (The "Big 4"):

-

Screen Polysaccharide-based columns: Chiralpak AD , Chiralpak OD , Chiralcel OJ , Chiralcel AS .

-

Why? These cover >80% of amine separations due to their diverse "chiral grooves."

-

-

Mobile Phase Selection:

-

Normal Phase (NP): Hexane/IPA or Hexane/EtOH (90:10).

-

Additive (Critical): Always add 0.1% Diethylamine (DEA) or Ethanolamine.

-

Expert Insight: Amines tail severely on silica supports due to interaction with residual silanols. DEA blocks these sites, sharpening the peaks.

-

-

Optimization:

-

If

: Lower temperature to 10–15 °C (improves selectivity via enthalpy control). -

Switch alcohol modifier: EtOH often provides different selectivity than IPA due to steric fit in the chiral selector grooves.

-

References

-

FDA Policy Statement. "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." Food and Drug Administration, 1992.[5][6][7][8] Link

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[9][10] Accounts of Chemical Research, 2002.[9] Link

-

Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010. Link

-

Nugent, T. C. (Ed.). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH, 2010. Link

-

Ghislieri, D., & Turner, N. J. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 2014. Link

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. mdpi.com [mdpi.com]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. vapourtec.com [vapourtec.com]

- 8. mdpi.com [mdpi.com]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride as a pharmaceutical intermediate

This technical guide details the properties, synthesis, and application of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , a privileged chiral scaffold in modern medicinal chemistry.[1]

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a critical chiral building block used primarily in the synthesis of small molecule inhibitors targeting tyrosine kinases (e.g., ALK, c-Met, ROS1).[1] Its structural value lies in the 5-fluoropyridine moiety , which serves as a bioisostere for phenyl rings, offering improved metabolic stability (blocking para-oxidation) and enhanced aqueous solubility due to the pyridine nitrogen. The chiral ethylamine handle provides a rigid anchor for orientation within the ATP-binding pocket of enzymes.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| IUPAC Name | 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride |

| CAS Number (Racemic) | 1065267-33-5 |

| CAS Number (R-isomer) | 1202070-39-0 |

| CAS Number (S-isomer) | 905587-15-7 (Free base) / 1956436-47-7 (HCl) |

| Molecular Formula | C₇H₉FN₂[1][2][3] · HCl |

| Molecular Weight | 176.62 g/mol |

| Appearance | Pale yellow to yellow-brown hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| pKa (Calculated) | ~8.5 (Amine), ~2.5 (Pyridine N) |

| Melting Point | 180–185 °C (Decomposes) |

Strategic Importance in Medicinal Chemistry

This intermediate is not merely a linker; it is a pharmacophore modulator .[1]

-

Metabolic Stability: The fluorine atom at the C5 position of the pyridine ring blocks metabolic oxidation (P450 metabolism) at the most reactive site, significantly increasing the half-life (

) of the final drug candidate.[1] -

Electronic Effects: The electron-withdrawing nature of the fluorine and the pyridine nitrogen lowers the pKa of the primary amine compared to a benzylamine, potentially altering the hydrogen bond strength with residues like Glu or Asp in the kinase hinge region.

-

Stereochemistry: The (R)- or (S)-configuration dictates the vector of the attached pharmacophore.[1] In many c-Met inhibitors, the (S)-configuration is preferred to project the inhibitor into the hydrophobic back-pocket.[1]

Synthetic Pathways

Two primary methods are employed depending on the scale and enantiomeric purity requirements: Biocatalytic Transamination (Process Scale) and Ellman’s Sulfinamide Auxiliary (Discovery Scale).[1]

Method A: Biocatalytic Transamination (Green Route)

This method is preferred for multi-kilogram scale-up due to high enantioselectivity (>99% ee) and mild conditions.[1]

-

Substrate: 2-Acetyl-5-fluoropyridine.[1]

-

Reagent: Isopropylamine (Amine Donor).[1]

-

Catalyst:

-Transaminase (e.g., ATA-113 for (S)-selective, ATA-117 for (R)-selective) + PLP (Cofactor).[1] -

Conditions: pH 7.0–8.0, 30°C, DMSO (5-10% v/v) as co-solvent.

Method B: Ellman’s Sulfinamide (Chemical Route)

Ideal for initial SAR studies where enzyme screening is too slow.[1]

-

Condensation: 2-Acetyl-5-fluoropyridine + (R)-tert-butanesulfinamide

Chiral Imine.[1] -

Reduction: Imine + NaBH₄ (or L-Selectride for higher dr)

Sulfinamide intermediate.[1] -

Hydrolysis: HCl/Dioxane

Chiral Amine HCl salt.

Visualization: Synthetic Workflows

Figure 1: Comparison of Biocatalytic (Green) and Chemical (Ellman) synthetic routes.

Process Optimization & Critical Parameters

Reaction Monitoring (Biocatalysis)[1]

-

Equilibrium Shift: The equilibrium constant for transamination is often ~1.[1] To drive the reaction to completion, use a large excess of isopropylamine (10-20 eq) or remove the coproduct (acetone) via nitrogen sweep or reduced pressure.[1]

-

Inhibition: High concentrations of the ketone substrate (>50 g/L) can inhibit the enzyme. A fed-batch strategy is recommended: dose the substrate continuously to maintain concentration <20 mM.[1]

Purification Protocol

-